molecular formula C23H23NO3 B11036213 8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11036213
M. Wt: 361.4 g/mol
InChI Key: DFFYCOUTFMELDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex heterocyclic structure with intriguing properties. Its systematic name is 2-[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)acetyl]amino-2-phenylacetic acid . Let’s break it down:

    Core Structure: The compound features a pyrroloquinoline backbone.

    Functional Groups:

    Biological Relevance: Its unique structure suggests potential bioactivity.

Preparation Methods

Unfortunately, specific synthetic routes for this compound are scarce in the literature. industrial production likely involves multistep processes, including cyclization, acylation, and methylation. Researchers may explore variations of these reactions to access the compound.

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Investigate its reactivity, develop new synthetic methodologies.

    Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, receptor modulators).

    Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).

    Industry: Consider applications in materials science or catalysis.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors).

    Pathways: Investigate signaling pathways affected by the compound.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features.

    Similar Compounds: Explore related pyrroloquinolines (e.g., derivatives with different substituents).

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

6-methoxy-9,11,11-trimethyl-3-phenacyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-2-one

InChI

InChI=1S/C23H23NO3/c1-14-13-23(2,3)24-21-17(14)10-16(27-4)11-18(21)19(22(24)26)12-20(25)15-8-6-5-7-9-15/h5-11,13,19H,12H2,1-4H3

InChI Key

DFFYCOUTFMELDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C(=O)C(C3=C2C1=CC(=C3)OC)CC(=O)C4=CC=CC=C4)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.